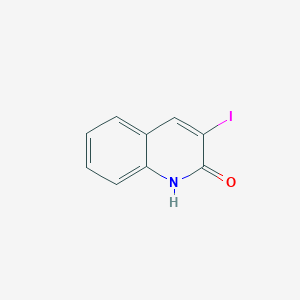

3-Iodoquinolin-2(1H)-one

Description

BenchChem offers high-quality 3-Iodoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNDFAXILDTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465186 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335649-85-9 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-Quinolone: Properties, Synthesis, and Applications

Abstract

3-Iodo-quinolone is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, conferred by the electron-withdrawing iodine atom on the quinoline scaffold, make it a versatile precursor for a wide array of complex molecules. The carbon-iodine bond at the C3 position serves as a highly reactive handle for functionalization, primarily through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-iodo-quinolone. It details a robust protocol for its synthesis via the Sandmeyer reaction, explores its reactivity, particularly in palladium-catalyzed transformations, and discusses its current and potential applications in drug discovery, with a focus on its established antifungal properties. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of a halogen, specifically iodine, at the 3-position of the quinoline core creates 3-iodo-quinolone, a molecule of significant synthetic utility. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group and a key functional group for introducing molecular complexity. This guide will systematically elucidate the core characteristics of this important reagent.

Molecular Structure and Physicochemical Properties

3-Iodo-quinolone is an aromatic heterocyclic compound with the molecular formula C₉H₆IN.[1] The presence of the bulky and polarizable iodine atom, along with the nitrogen heteroatom, dictates its physical and chemical behavior.

Physical Properties

While some experimental physical data for 3-iodo-quinolone is not extensively reported in publicly accessible literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 3-iodoquinoline | [1] |

| CAS Number | 79476-07-6 | [1] |

| Molecular Formula | C₉H₆IN | [1] |

| Molecular Weight | 255.05 g/mol | [1] |

| Appearance | Likely a white to light yellow or tan crystalline solid. | Inferred from related halo-aromatics and iodoquinol.[2] |

| Melting Point | Not experimentally determined in available literature. Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C. | Based on related structures like 3-bromo-2-iodoquinoline (mp 117-123 °C). |

| Solubility | Predicted to have low solubility in water. Soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane (DCM), dimethyl sulfoxide (DMSO), and warm ethanol. | Based on the aromatic, largely nonpolar structure and data for quinoline.[3] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (the quinoline nitrogen) | [1] |

Safety and Handling

3-Iodo-quinolone is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 3-iodo-quinolone. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at the C2 and C4 positions will appear as singlets or narrow doublets and will be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen and iodine atoms. The remaining four protons on the benzo-fused ring will exhibit characteristic doublet and triplet splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals for the nine unique carbon atoms in the molecule. The carbon atom bearing the iodine (C3) will have its chemical shift significantly influenced by the heavy atom effect, which can sometimes make its signal broader or less intense.[4] The chemical shifts for the aromatic carbons typically appear between δ 95 and 155 ppm.[5][6] The C3 carbon is predicted to be in the δ 95-105 ppm range due to the direct attachment of iodine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, 3-iodo-quinolone is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z = 255. The most characteristic and often the base peak will result from the facile cleavage of the C-I bond, leading to the loss of an iodine radical (•I). This produces a major fragment ion at m/z = 128, corresponding to the quinolinyl cation ([C₉H₆N]⁺).[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Expected Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.[10]

-

~900-675 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern on the aromatic rings.

-

Below 600 cm⁻¹: The C-I stretching vibration, which occurs in the far-IR region and is typically weak.[11]

-

Synthesis of 3-Iodo-Quinolone

While several methods for the synthesis of quinolines exist, a reliable and common laboratory-scale method for preparing 3-iodo-quinolone is the Sandmeyer reaction, starting from the readily available 3-aminoquinoline.[12] This two-step process involves the diazotization of the primary amine followed by displacement with an iodide salt.

Caption: Workflow for the synthesis of 3-Iodo-quinolone via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.

Materials:

-

3-Aminoquinoline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazonium Salt Formation: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid to a stirred suspension of 3-aminoquinoline in water, keeping the temperature below 10 °C with an ice-salt bath. b. Cool the resulting solution to 0-5 °C. c. Prepare a solution of sodium nitrite in cold water and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature strictly between 0-5 °C. The addition should take approximately 30 minutes. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Iodide Displacement: a. In a separate beaker, dissolve potassium iodide in a minimal amount of water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. A precipitate of the crude product may form. b. Add 10% sodium thiosulfate solution to quench any excess iodine (indicated by the disappearance of the brown color). c. Extract the mixture three times with dichloromethane or ethyl acetate. d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Synthetic Applications

The synthetic value of 3-iodo-quinolone lies in the reactivity of its C3-I bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-based and heteroatom-based substituents at the 3-position, making it a cornerstone building block for creating diverse libraries of quinoline derivatives.[13][14]

Caption: Key cross-coupling reactions involving 3-Iodo-quinolone.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds, yielding 3-aryl- or 3-vinyl-quinolines.

-

Heck Coupling: Reaction with alkenes to form 3-alkenyl-quinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by copper, to produce 3-alkynyl-quinolines.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, yielding 3-amino- or 3-alkoxy-quinolines.

-

Carbonylation Reactions: Insertion of carbon monoxide to synthesize 3-quinoline carboxylic acid derivatives, which are themselves valuable intermediates.[15]

Biological Activity and Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore, and derivatives of 3-iodo-quinolone are actively being explored for various therapeutic applications.

Antifungal Activity

Iodo-quinolone derivatives have demonstrated notable antifungal activity. Specifically, they have shown efficacy against opportunistic fungal pathogens like Candida species and Cryptococcus neoformans.[16][17][18] The mechanism is often linked to the chelation of essential metal ions or disruption of fungal cell membrane integrity. The lipophilicity imparted by the iodine atom can enhance cell permeability, contributing to its biological effect.

Precursor for Bioactive Molecules

Beyond its intrinsic activity, 3-iodo-quinolone's primary role is as a versatile starting material for more complex drug candidates. The ability to rapidly diversify the C3 position through the reactions described above allows medicinal chemists to perform structure-activity relationship (SAR) studies efficiently. For example, derivatives of 3-quinoline carboxylic acid, accessible from 3-iodo-quinolone, have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy.[15]

Conclusion

3-Iodo-quinolone is a high-value chemical intermediate whose significance is rooted in the strategic placement of a reactive iodine atom on a biologically relevant quinoline core. This guide has consolidated its key physical, spectroscopic, and chemical properties, providing a framework for its identification, handling, and synthetic manipulation. The detailed protocol for its synthesis and the overview of its reactivity in cross-coupling reactions underscore its utility as a foundational building block for constructing novel molecular architectures. As the search for new therapeutic agents continues, the strategic application of versatile precursors like 3-iodo-quinolone will remain indispensable for driving innovation in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11253836, 3-Iodoquinoline. Retrieved January 27, 2026 from [Link].

-

Shamsi, F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6645. Available at: [Link].

-

Abdela, A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link].

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link].

-

Ye, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 768. Available at: [Link].

-

Al-Ostath, A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Infectious Disease Reports, 16(3), 482-490. Available at: [Link].

-

Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625. Available at: [Link].

-

Li, J., et al. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 21(29), 5935-5939. Available at: [Link].

-

ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link].

-

Alfonso, E., et al. (2019). Repositionable Compounds with Antifungal Activity against Multidrug Resistant Candida auris Identified in the Medicines for Malaria Venture's Pathogen Box. Antimicrobial Agents and Chemotherapy, 63(11), e01224-19. Available at: [Link].

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved January 27, 2026, from [Link].

-

ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link].

-

Ben-Ayada, I., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 20(4), 5446-5454. Available at: [Link].

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link].

-

ResearchGate. Building blocks used for the new isoquinoline synthesis. Available at: [Link].

-

de Oliveira, G. F., et al. (2024). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 10(5), 335. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11375, 3-Aminoquinoline. Retrieved January 27, 2026 from [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane. Retrieved January 27, 2026, from [Link].

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link].

-

Keglevich, G., et al. (2018). Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. Organic & Biomolecular Chemistry, 16(40), 7456-7463. Available at: [Link].

-

Szala, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6296. Available at: [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link].

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 27, 2026, from [Link].

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-155. Available at: [Link].

-

Semantic Scholar. (n.d.). Docking, Synthesis and Evaluation of the Antifungal Activity of Pyrimido[4,5-b]quinolins. Retrieved January 27, 2026, from [Link].

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Available at: [Link].

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link].

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved January 27, 2026, from [Link].

-

RJPBCS. (2016). IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link].

-

Chemistry LibreTexts. (2022). Uses of Melting Points. Retrieved January 27, 2026, from [Link].

-

Al-Ostath, A., et al. (2024). The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. Journal of Inflammation Research, 17, 3031-3042. Available at: [Link].

-

Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Available at: [Link].

-

Singh, L., et al. (2008). 4-Iodoquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1136. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. Retrieved January 27, 2026 from [Link].

Sources

- 1. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amphray.com [amphray.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repositionable Compounds with Antifungal Activity against Multidrug Resistant Candida auris Identified in the Medicines for Malaria Venture’s Pathogen Box - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Foreword: The Quinolinone Core - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Quinolinone Derivatives

To my fellow researchers and drug development professionals,

The quest for novel therapeutic agents is a journey marked by the pursuit of molecular frameworks that offer both versatility and potent biological activity. Among the vast landscape of heterocyclic compounds, the quinolinone scaffold has unequivocally established itself as a "privileged structure."[1][2] This bicyclic system, consisting of a benzene ring fused to a pyridinone ring, is not merely an academic curiosity; it is the foundational core of numerous natural products, synthetic compounds, and clinically approved drugs.[2][3]

The inherent chemical properties of the quinolinone nucleus—its planarity, aromaticity, and multiple sites for functionalization—grant it the remarkable ability to interact with a wide array of biological targets.[4][5] This versatility is the cornerstone of its diverse pharmacological profile, which spans from anticancer and antimicrobial to anti-inflammatory and cardiovascular applications.[6][7][8][9]

This guide is structured not as a rigid encyclopedia but as a narrative that follows the logic of drug discovery itself. We will begin with an overview of the discovery workflow, then delve into the most significant and well-researched biological activities. For each area, we will explore the causal mechanisms of action, present comparative quantitative data, and provide detailed, field-proven experimental protocols. The aim is to equip you not just with knowledge, but with the practical insights needed to advance your own research in this exciting field.

Let us begin by visualizing the typical journey from a promising quinolinone scaffold to a potential therapeutic candidate.

Experimental Workflow: From Synthesis to Preclinical Evaluation

Caption: A generalized workflow for the discovery and preclinical development of quinolinone-based therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The application of quinolinone derivatives in oncology is arguably the most extensively researched area, driven by their ability to modulate a multitude of pathways critical for cancer cell proliferation, survival, and metastasis.[10][11] A significant number of FDA-approved drugs and molecules in clinical trials feature the quinolinone core, underscoring its clinical relevance.[12][13]

Core Mechanisms of Antineoplastic Action

Quinolinone derivatives achieve their anticancer effects through several sophisticated mechanisms, often by acting as inhibitors of key cellular machinery.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Quinolinone scaffolds serve as excellent ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and components of the PI3K/mTOR pathway.[13][14][15] By blocking the ATP-binding pocket, these derivatives halt the phosphorylation cascade that drives tumor growth and angiogenesis. Several quinoline-based kinase inhibitors are now in clinical use.[14]

-

Topoisomerase Inhibition & DNA Intercalation: The planar structure of the quinolinone ring system allows it to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[16] Furthermore, some derivatives act as "topoisomerase poisons," stabilizing the complex between topoisomerase enzymes (I or II) and DNA. This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.[10][16]

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Certain quinolinone derivatives bind to tubulin, preventing its polymerization into functional microtubules.[10] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis, a mechanism shared with well-known chemotherapeutics like paclitaxel.[13]

Signaling Pathway: Inhibition of the PI3K/mTOR Axis

Caption: Quinolinone-based dual inhibitors targeting the PI3K/mTOR signaling pathway to block cancer cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

| Derivative Example | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 39 | mTOR-dependent | PI3K/mTOR Inhibitor | 0.0008 (mTOR) | [15] |

| BGT-226 | Various | PI3K/mTOR Inhibitor | Phase I Trial | [15] |

| Compound 54 | SKOV3 (Ovarian) | ROS Generation, Apoptosis | Not specified | [13] |

| LY-3023414 | Various | PI3K/mTOR Inhibitor | 0.006 (PI3Kα) | [15] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a robust method for assessing the cytotoxic effects of quinolinone derivatives on cancer cell lines. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate media.

-

Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinolinone derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Self-Validation: Include the following controls:

-

Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Blank Control: Wells with media only (no cells) to measure background absorbance.

-

-

Remove the old media from the plate and add 100 µL of the media with the respective compound concentrations.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the media from all wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Antimicrobial Activity: A Renewed Weapon Against Resistance

The emergence of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents.[5] Quinolinone derivatives, particularly the fluoroquinolones, have a long history as potent antibacterial agents, and new derivatives are being explored to overcome existing resistance mechanisms and broaden the spectrum of activity.[11][17]

Core Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism for fluoroquinolones. These essential bacterial enzymes control DNA topology during replication. By inhibiting their function, quinolinones prevent bacterial DNA replication and repair, leading to rapid cell death.

-

Disruption of the Electron Transport Chain: Some novel quinolinone derivatives function by inhibiting key respiratory enzymes. For example, they can act as inhibitors of the sodium-dependent NADH:ubiquinone oxidoreductase (NQR), an essential enzyme in the electron transport chain of many pathogenic bacteria that is absent in humans, making it an attractive target.[18]

-

Membrane Disruption and Other Mechanisms: Certain quinolinone structures can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents.[19] Others may act by intercalating with microbial DNA/RNA or inhibiting other crucial enzymes.[20]

Mechanism Diagram: Inhibition of Bacterial DNA Gyrase

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. chemrj.org [chemrj.org]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijmphs.com [ijmphs.com]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: 3-Iodoquinolin-2(1H)-one as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Quinolin-2(1H)-one Scaffold and the Strategic Importance of the 3-Iodo Intermediate

The quinolin-2(1H)-one framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] This core structure is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinolinone ring is a key strategy in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.[2]

Among the various strategies for derivatization, the use of halogenated intermediates as synthetic handles for cross-coupling reactions is paramount. 3-Iodoquinolin-2(1H)-one, in particular, has emerged as a powerhouse building block. The carbon-iodine bond at the C3 position is sufficiently reactive to participate in a host of palladium-catalyzed cross-coupling reactions, providing a robust and versatile platform for introducing molecular diversity.[4][5] The C-I bond's reactivity is optimal for oxidative addition to a Pd(0) center, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.[5] This application note provides an in-depth guide to leveraging 3-iodoquinolin-2(1H)-one in key synthetic transformations, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Synthetic Utility of 3-Iodoquinolin-2(1H)-one: A Hub for Molecular Diversification

The true synthetic power of 3-iodoquinolin-2(1H)-one lies in its ability to serve as a common precursor to a wide range of 3-substituted quinolinones. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are foundational tools in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.[6][7]

Caption: Versatility of 3-Iodoquinolin-2(1H)-one in Synthesis.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these transformations follows a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodoquinolin-2(1H)-one, forming a square planar Pd(II) complex. This is often the rate-determining step.

-

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the coupling partner is transferred to the palladium center (transmetalation), or the alkene inserts into the Pd-C bond (migratory insertion).

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Caption: General Catalytic Cycle for Pd-Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1][9] It is an exceptionally powerful tool for synthesizing 3-aryl and 3-vinyl quinolin-2(1H)-ones.

Causality in Experimental Design:

-

Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0).[4][9]

-

Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.[4]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8][9]

-

Solvent: A mixture of an organic solvent (e.g., DMF, Dioxane, Toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[5]

Protocol: Synthesis of 3-(4-methoxyphenyl)quinolin-2(1H)-one

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoquinolin-2(1H)-one (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent mixture of DMF and water (e.g., 4:1 v/v). The reaction mixture should be a suspension.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80–90 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[5]

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-arylquinolin-2(1H)-one.[5]

Data Presentation: Illustrative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | ~85-95 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | ~80-90 |

| 3 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | ~75-85 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | ~70-80 |

Yields are representative and can vary based on specific conditions and substrate.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between 3-iodoquinolin-2(1H)-one and a terminal alkyne.[10][11] This reaction is invaluable for creating arylalkyne structures, which are important precursors for more complex molecules and are found in various bioactive compounds.

Causality in Experimental Design:

-

Dual Catalysis: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium component follows a similar cycle as other cross-couplings, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II) complex.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[12]

-

Copper-Free Variants: Concerns over copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols, which typically require a different choice of ligand and base.[12]

Protocol: Synthesis of 3-(Phenylethynyl)quinolin-2(1H)-one

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-iodoquinolin-2(1H)-one (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.

-

Reagent Addition: Add phenylacetylene (1.5 equiv.) and an amine base such as triethylamine (2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equiv.), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv.). The mixture will typically turn yellow or brown.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).[13]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by silica gel column chromatography to afford the pure 3-alkynylquinolin-2(1H)-one.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples 3-iodoquinolin-2(1H)-one with an alkene to form a new C-C bond, typically yielding 3-alkenyl-quinolin-2(1H)-ones.[14][15] This reaction is highly valuable for synthesizing substituted olefins.

Causality in Experimental Design:

-

Mechanism: The key steps are oxidative addition of the iodoquinolinone to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The cycle is completed by a β-hydride elimination step, which forms the product and a palladium-hydride species.[16]

-

Base: A base (organic like Et₃N or inorganic like NaOAc or K₂CO₃) is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[15][17]

-

Regioselectivity: The regioselectivity of the alkene insertion can be an important consideration, although with many common alkenes, the reaction is highly selective.[14]

Protocol: Synthesis of 3-((E)-Styryl)quinolin-2(1H)-one

-

Reaction Setup: Combine 3-iodoquinolin-2(1H)-one (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.), and a suitable ligand like triphenylphosphine (PPh₃) (0.06 equiv.) in a pressure-tolerant vial or Schlenk flask.

-

Reagent Addition: Add a base, such as sodium acetate (NaOAc) (2.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent like anhydrous DMF or DMA.

-

Reaction Conditions: Seal the vessel and heat to 100-120 °C for 12-24 hours.[4]

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the target compound.

Conclusion: A Cornerstone for Chemical Innovation

3-Iodoquinolin-2(1H)-one stands as a testament to the power of strategic halogenation in organic synthesis. Its ability to undergo a diverse range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast chemical space of 3-substituted quinolinones. The protocols and insights provided herein demonstrate the practicality and versatility of this building block, empowering researchers to rapidly assemble libraries of novel compounds for evaluation in drug discovery and materials science. Mastery of these reactions is a key asset for any scientist aiming to innovate in the field of heterocyclic chemistry.

References

-

Al-dujaili, D. J., & Al-Kargholi, M. F. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 433. [Link]

-

Nowak, M., & Sobiak, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3597. [Link]

-

Vlase, G., Vlase, T., & Sorescu, A. A. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 779. [Link]

-

Martins, P., Jesus, A. S., & Almeida, P. (2020). Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. Tetrahedron, 76(51), 130983. [Link]

-

Mola, S., et al. (2010). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 15(1), 329-368. [Link]

-

Arcadi, A., et al. (2018). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Molecules, 23(11), 2821. [Link]

-

Reddy, B. V. S., et al. (2012). A facile synthesis of various functionalized 3-substituted quinolin-2(1H)-ones through Ag(i) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry, 10(4), 793-798. [Link]

-

Pérez-Temprano, M. H., et al. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(50), 12456-12460. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Mogorosi, M. M., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(10), 11686-11703. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Examples of bioactive compounds containing a quinolin-2(1H)-one moiety. [Link]

-

Martins, M. A. P., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 159-164. [Link]

-

Vlase, G., Vlase, T., & Sorescu, A. A. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]

-

LibreTexts Chemistry. (2023). Heck Reaction. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

ResearchGate. (2023). A novel series of quinolin-2-(1H)-one analogues synthesis. [Link]

-

ResearchGate. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Synfacts. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synfacts, 2011(05), 0484-0484. [Link]

-

Dounay, A. B., & Hentemann, M. F. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. National Institutes of Health. [Link]

-

LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Szabó, K. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2235. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. fiveable.me [fiveable.me]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck Reaction [organic-chemistry.org]

- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

The Alchemist's Guide to Light: Crafting Advanced Fluorescent Probes from 3-Iodoquinolin-2(1H)-one

For the discerning researcher navigating the intricate landscapes of cellular biology and drug discovery, the quest for precise and illuminating tools is perpetual. This guide unveils the potential of a versatile scaffold, 3-iodoquinolin-2(1H)-one, as a foundational element for the synthesis of a new generation of fluorescent probes. We move beyond mere protocols, delving into the strategic rationale behind the synthetic choices and the nuanced application of these probes in cutting-edge research. Herein lies a blueprint for not only creating these luminous reporters but also for understanding their behavior and harnessing their full analytical power.

The Strategic Advantage of the 3-Iodoquinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry and materials science, renowned for its intrinsic fluorescence and biocompatibility[1][2]. The introduction of an iodine atom at the 3-position transforms this stable fluorophore into a highly versatile platform for synthetic diversification. The carbon-iodine bond is a prime handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions[3][4][5]. This strategic placement allows for the direct and controlled introduction of a wide array of functional groups, each capable of modulating the probe's photophysical properties and conferring specificity towards a target analyte or cellular environment.

The rationale for employing palladium catalysis in the synthesis of these probes is multifold. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, preserving the integrity of the quinolinone core[3]. This allows for a modular and convergent synthetic approach, where the desired sensing or imaging properties can be systematically engineered.

Synthetic Alchemy: Forging Probes with Palladium Catalysis

The true power of the 3-iodoquinolin-2(1H)-one scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide a robust and flexible toolkit for the introduction of diverse functionalities at the 3-position, thereby tuning the probe's optical and sensing characteristics.

Suzuki Coupling: Crafting 3-Aryl-quinolin-2(1H)-ones for Enhanced Conjugation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound[6][7]. In the context of our scaffold, it allows for the introduction of various aryl and heteroaryl moieties, which can extend the π-conjugated system of the quinolinone core, leading to red-shifted absorption and emission spectra, and potentially enhancing the quantum yield[8].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

-

3-Iodoquinolin-2(1H)-one

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add 3-iodoquinolin-2(1H)-one (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (5 mol%), and base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-quinolin-2(1H)-one.

Causality in Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence reaction efficiency and scope[9].

-

Base: The base is crucial for the transmetalation step of the catalytic cycle[7]. Carbonates are often a good choice due to their moderate basicity and good solubility.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionalities for Sensing Applications

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynyl-quinolin-2(1H)-ones[10]. The introduction of an alkyne moiety can significantly influence the photophysical properties of the quinolinone core and can serve as a reactive site for the development of "turn-on" fluorescent probes for various analytes[10][11].

Protocol 2: General Procedure for Sonogashira Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

-

3-Iodoquinolin-2(1H)-one

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., triethylamine)

-

Solvent (e.g., anhydrous THF or DMF)

Procedure:

-

In a Schlenk flask, dissolve 3-iodoquinolin-2(1H)-one (1 equivalent) in the anhydrous solvent.

-

Add the terminal alkyne (1.5 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add the base (e.g., triethylamine, 3 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Causality in Experimental Choices:

-

Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base such as triethylamine is commonly used, which also often serves as the solvent. It is essential for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.

Heck Coupling: Alkenylation for Advanced Probe Design

The Heck reaction enables the coupling of an unsaturated halide with an alkene, offering a pathway to 3-alkenyl-quinolin-2(1H)-ones[12][13]. This functionalization can be used to create probes with extended conjugation or to introduce reactive handles for further derivatization.

Protocol 3: General Procedure for Heck Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

-

3-Iodoquinolin-2(1H)-one

-

Alkene (e.g., acrylate, styrene, 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 10 mol%)

-

Base (e.g., triethylamine, 2 equivalents)

-

Solvent (e.g., anhydrous DMF or acetonitrile)

Procedure:

-

Combine 3-iodoquinolin-2(1H)-one (1 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%) in a Schlenk tube.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent and the base.

-

Heat the mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC. After completion, cool to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Causality in Experimental Choices:

-

Ligand: The choice of phosphine ligand is critical in the Heck reaction as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphines are often preferred.

-

Base: A hindered amine base is typically used to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.

Application Notes: Illuminating the Cellular World

The true measure of a fluorescent probe lies in its application. The modular synthesis from 3-iodoquinolin-2(1H)-one allows for the creation of probes tailored for specific biological questions.

Sensing Metal Ions: A "Turn-On" Response to Zinc

Zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases[1]. Fluorescent probes that can selectively detect Zn²⁺ are therefore of great interest. By functionalizing the 3-position of the quinolinone with a chelating group, such as a dipicolylamine (DPA) moiety introduced via an alkynyl linker (from a Sonogashira coupling), a "turn-on" fluorescent sensor can be designed[14]. In the free state, the lone pair of electrons on the nitrogen atoms of the DPA group can quench the fluorescence of the quinolinone through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

Protocol 4: In Vitro Detection of Zn²⁺ using a 3-Alkynyl-DPA-Quinolinone Probe

Materials:

-

Stock solution of the fluorescent probe (1 mM in DMSO)

-

Stock solutions of various metal ions (e.g., ZnCl₂, FeCl₃, CuCl₂, etc., 10 mM in deionized water)

-

Buffer solution (e.g., HEPES, 50 mM, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of the probe (e.g., 10 µM) in the buffer.

-

To a cuvette containing the probe solution, add increasing concentrations of the Zn²⁺ stock solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum (e.g., excitation at the probe's absorption maximum).

-

To assess selectivity, repeat the experiment with other metal ions at a higher concentration than Zn²⁺.

-

Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Note: Liebeskind-Srogl Cross-Coupling for the Synthesis of C-4 Substituted Quinolone Derivatives

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The development of robust and versatile methods for its functionalization is therefore of critical importance. This application note provides a detailed guide to the Liebeskind-Srogl cross-coupling reaction for the synthesis of C-4 substituted quinolinone derivatives. This palladium-catalyzed, copper-mediated reaction enables the formation of a carbon-carbon bond between a quinolinone thioester and a boronic acid under remarkably mild and neutral conditions, offering a powerful alternative to traditional cross-coupling methods. We present the mechanistic underpinnings, a detailed experimental protocol, expected outcomes, and a comprehensive troubleshooting guide to empower researchers in leveraging this technology for drug discovery and development.

Introduction: The Strategic Advantage of the Liebeskind-Srogl Reaction

The quinolinone core is central to many pharmaceuticals due to its ability to interact with various biological targets.[1] Consequently, the strategic diversification of quinolinone derivatives is a cornerstone of many drug discovery programs. Traditional palladium-catalyzed methods like Suzuki or Stille couplings have been instrumental, but often require basic conditions that can be incompatible with sensitive functional groups present on complex molecules.[2][3]

The Liebeskind-Srogl cross-coupling reaction, first reported in 2000, circumvents this limitation.[4] It facilitates the coupling of thioesters with boronic acids under neutral pH, catalyzed by palladium(0) and stoichiometrically promoted by a copper(I) carboxylate salt.[4][5] This desulfitative coupling is notable for its high functional group tolerance and broad substrate scope, making it an invaluable tool for late-stage functionalization in complex syntheses.[6][7] This guide focuses on applying this reaction to create a C-C bond at the C-4 position of the quinolinone ring, a key site for modulating biological activity.

Mechanistic Rationale: A Symphony of Metals

Understanding the "why" behind the reaction conditions is crucial for successful application and troubleshooting. The Liebeskind-Srogl reaction operates through a unique catalytic cycle distinct from other cross-coupling reactions.[8] The key player is the copper(I) thiophene-2-carboxylate (CuTC), which serves a dual role.[5][9]

-

Thioester Activation: The sulfur atom of the quinolinone thioester coordinates to the soft copper(I) center of the CuTC.[10][11] This coordination makes the thioester more susceptible to oxidative addition by the palladium(0) catalyst.

-

Boronic Acid Activation: Concurrently, the carboxylate portion of the CuTC is thought to interact with the boronic acid, facilitating the subsequent transmetalation step.[5]

The palladium catalyst then proceeds through a standard cross-coupling cycle:

-

Oxidative Addition: The Pd(0) complex inserts into the activated Carbon-Sulfur bond of the quinolinone thioester to form a Pd(II) intermediate.[10][11]

-

Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) center, displacing the copper-thiolate complex.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]

This synergistic action between copper and palladium allows the reaction to proceed efficiently under neutral conditions, preserving sensitive functionalities elsewhere in the molecule.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a 4-thioethylquinolin-2(1H)-one derivative with various arylboronic acids.

3.1 Materials and Reagents

| Reagent | Grade | Supplier | Purpose |

| 4-Thioethylquinolin-2(1H)-one (1.0 eq) | >95% | In-house/Commercial | Starting Material |

| Arylboronic Acid (1.2 eq) | >98% | Commercial | Coupling Partner |

| Pd₂(dba)₃ (2.5 mol%) | Catalyst Grade | Commercial | Palladium Pre-catalyst |

| Tris(2-furyl)phosphine (TFP) (10 mol%) | >97% | Commercial | Ligand |

| Copper(I) Thiophene-2-carboxylate (CuTC) (1.5 eq) | >97% | Commercial | Co-catalyst/Promoter |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Solvent |

| Argon (Ar) | High Purity | Gas Supplier | Inert Atmosphere |

Causality Note: The use of an anhydrous solvent and an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen, and water can interfere with the boronic acid. CuTC is used in stoichiometric amounts as it is consumed in the formation of a copper-thiolate byproduct.[4][12] TFP is an effective ligand for this transformation, promoting catalyst stability and activity.[6]

3.2 Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-thioethylquinolin-2(1H)-one (e.g., 0.2 mmol, 1.0 eq), the corresponding arylboronic acid (0.24 mmol, 1.2 eq), Copper(I) thiophene-2-carboxylate (0.3 mmol, 1.5 eq), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), and Tris(2-furyl)phosphine (0.02 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add anhydrous THF (5 mL) via syringe. The solution will typically turn from a suspension to a dark-colored solution.

-

Reaction Execution: Place the flask in a preheated oil bath at 50 °C. Allow the reaction to stir vigorously for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting quinolinone thioester.

-

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium and copper salts. Rinse the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The aqueous washes help remove residual copper salts and other inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure C-4 substituted quinolinone product.

Expected Results & Substrate Scope

The Liebeskind-Srogl coupling is compatible with a wide range of boronic acids. Both electron-rich and electron-deficient arylboronic acids can be used effectively, although reaction times and yields may vary.

Table 1: Representative Yields for the Coupling of 4-Thioethylquinolin-2(1H)-one

| Entry | Boronic Acid | Product | Typical Isolated Yield (%) |

| 1 | Phenylboronic acid | 4-Phenylquinolin-2(1H)-one | 85-92% |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinolin-2(1H)-one | 88-95% |

| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)quinolin-2(1H)-one | 75-83% |

| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)quinolin-2(1H)-one | 70-80% |

| 5 | Vinylboronic acid pinacol ester | 4-Vinylquinolin-2(1H)-one | 65-75% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Pd(0) catalyst (oxidation).2. Poor quality CuTC.3. Wet solvent or reagents. | 1. Ensure a thoroughly inert atmosphere.2. Use freshly purchased or properly stored CuTC.3. Use freshly distilled/dried solvent. Flame-dry glassware thoroughly. |

| Formation of De-thiolated Starting Material | Presence of water leading to protodeboronation of the boronic acid and subsequent side reactions. | Rigorously exclude moisture from the reaction. |

| Formation of Homo-coupled Boronic Acid (Ar'-Ar') | Can occur, especially with very reactive boronic acids or if the palladium catalyst activity is suboptimal. | Ensure correct stoichiometry. Consider lowering the reaction temperature slightly. |

| Difficult Purification | Co-elution of product with phosphine oxides or other byproducts. | Perform an aqueous wash during workup. Consider alternative chromatography conditions (e.g., different solvent systems). |

Conclusion

The Liebeskind-Srogl cross-coupling reaction is a highly effective and reliable method for the synthesis of C-4 substituted quinolinone derivatives. Its key advantages—mild, neutral reaction conditions and broad functional group tolerance—make it particularly suitable for applications in medicinal chemistry and drug development where complex, multi-functionalized molecules are common. By understanding the underlying mechanism and following a robust protocol, researchers can confidently apply this powerful transformation to accelerate the discovery of novel quinolinone-based therapeutics.

References

-

Chemospecific. (2020). Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Liebeskind–Srogl coupling. Retrieved January 27, 2026, from [Link]

-

Oestreich, M., Klare, H. F. T., & Finck, L. (2022). The Liebeskind–Srogl Cross-Coupling. Synfacts, 18(08), 0891. Available at: [Link]

-

Kratochvíl, M., et al. (2024). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances. Available at: [Link]

-

Kratochvíl, M., et al. (2022). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. ACS Omega. Available at: [Link]

-

Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction and its synthetic application. ResearchGate. Available at: [Link]

-

Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction. Angewandte Chemie International Edition, 48(13), 2276-86. Available at: [Link]

-

Chem-Station. (2018). Liebeskind-Srogl Cross Coupling. Chem-Station International Edition. Available at: [Link]

-

Muscia, K. C., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2847. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 27, 2026, from [Link]

-

Knapp, K. M., et al. (2022). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. NIH National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

-

Gudipati, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Pharmaceuticals, 16(3), 475. Available at: [Link]

-

Nechaev, A. A., et al. (2021). Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols. Organic & Biomolecular Chemistry, 19(2), 362-368. Available at: [Link]

-

Bax, B. D., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Microorganisms, 6(2), 39. Available at: [Link]

-

Muscia, K. C., et al. (2020). Synthesis of Biheterocycles Based on Quinolinone, Chromone, and Coumarin Scaffolds by Palladium-Catalyzed Decarboxylative Couplings. The Journal of Organic Chemistry, 85(15), 9966-9979. Available at: [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12-31. Available at: [Link]

-

Gupta, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available at: [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 27, 2026, from [Link]

-

Yang, S., et al. (2024). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Organic Letters. Available at: [Link]

Sources

- 1. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Side Product Formation in the Doebner Synthesis of Iodo-Quinolines

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the Doebner synthesis of iodo-quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds bearing an iodine substituent. We will delve into the nuances of this synthesis, with a particular focus on troubleshooting side product formation and optimizing reaction conditions to ensure high yields and purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction yield for the iodo-quinoline is consistently low.

Q: I am using an iodo-aniline in a Doebner synthesis and my yields are much lower than expected. What are the likely causes and how can I improve them?

A: Low yields in the Doebner synthesis, especially when using iodo-anilines, are a common challenge. The primary reason is the electronic effect of the iodine substituent. As a halogen, iodine is an electron-withdrawing group, which deactivates the aniline ring. This reduced nucleophilicity of the amine makes the initial steps of the reaction, such as the formation of the Schiff base or the Michael addition, less efficient.[1][2][3]